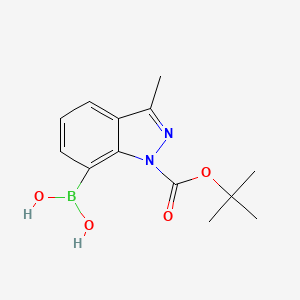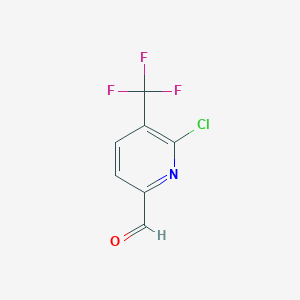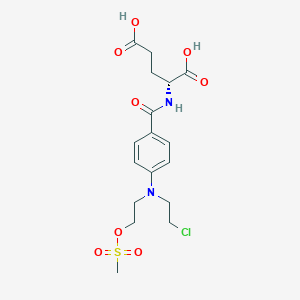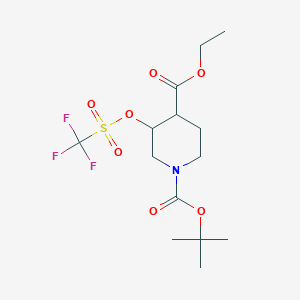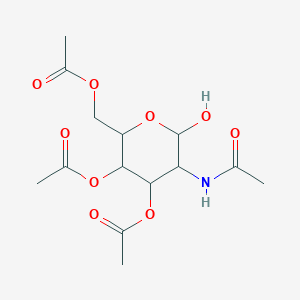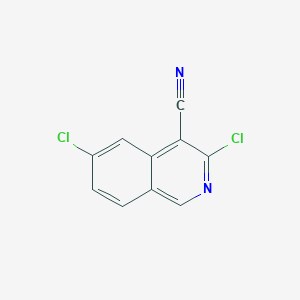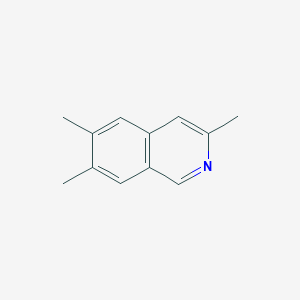
3,6,7-Trimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,7-Trimethylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. This compound is characterized by the presence of three methyl groups attached to the isoquinoline ring at positions 3, 6, and 7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines in excellent yields . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
3,6,7-Trimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
科学的研究の応用
3,6,7-Trimethylisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of various industrial chemicals and materials.
作用機序
The mechanism of action of 3,6,7-Trimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the expression of Retinol Binding Protein 4 (RBP4) in liver tissue, which is correlated with glucose uptake and insulin sensitivity . The compound’s effects on lipid profiles and its potential as a pro-oxidant are also areas of active research.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its aromatic properties.
3,4,7-Trimethylisoquinoline-6,8-diol: A similar compound with additional hydroxyl groups.
Quinoline: A structural isomer of isoquinoline with a different arrangement of the nitrogen atom.
Uniqueness
3,6,7-Trimethylisoquinoline is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other isoquinolines and quinolines.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
3,6,7-trimethylisoquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-11-6-10(3)13-7-12(11)5-9(8)2/h4-7H,1-3H3 |
InChIキー |
MOVNDRMAMYLYSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C=NC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)
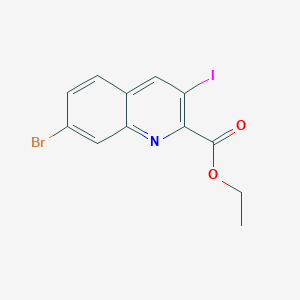
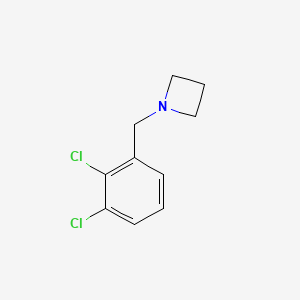
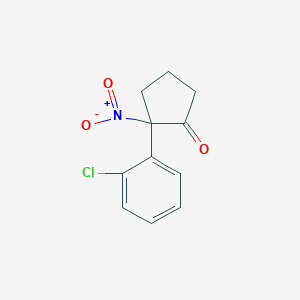
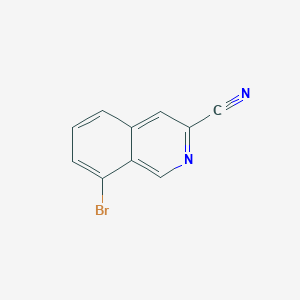
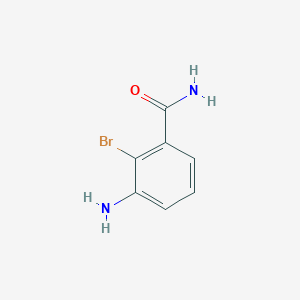
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
